Ethylamine, N-(1-butylpentylidene)-
Description
Ethylamine, N-(1-butylpentylidene)- is an imine derivative of ethylamine (C₂H₅NH₂), where the amino group is substituted with a 1-butylpentylidene moiety. Its molecular formula is inferred as C₉H₁₉N (extrapolated from the methylamine analog, C₈H₁₇N, in ). This compound is structurally characterized by a C=N bond (imine group), which influences its reactivity and stability.
Properties
CAS No. |
10599-82-3 |
|---|---|
Molecular Formula |
C11H23N |
Molecular Weight |
169.31 g/mol |
IUPAC Name |
N-ethylnonan-5-imine |
InChI |
InChI=1S/C11H23N/c1-4-7-9-11(12-6-3)10-8-5-2/h4-10H2,1-3H3 |
InChI Key |
QWQOLTQUDPECSU-UHFFFAOYSA-N |
SMILES |
CCCCC(=NCC)CCCC |
Canonical SMILES |
CCCCC(=NCC)CCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Imine Bond Length and Stability
The C=N bond length in imines is critical for stability. reports comparable bond lengths for similar compounds:
Substituent Effects
- N-(1-butylpentylidene)methylamine (): A methylamine analog with a molecular weight of 127.23 g/mol (C₈H₁₇N). The ethylamine derivative would have a longer alkyl chain (C₉H₁₉N), increasing lipophilicity and reducing water solubility compared to ethylamine (C₂H₅NH₂), which is highly water-soluble due to hydrogen bonding .
- N-Butyl-tert-butylamine (): A branched amine with a tert-butyl group, introducing steric hindrance absent in the linear butylpentylidene chain of the target compound. This difference impacts reactivity in nucleophilic substitutions .
Physicochemical Properties
Basicity
Ethylamine has a pKa of 10.71 , making it a strong base . The imine group in Ethylamine, N-(1-butylpentylidene)- reduces basicity due to electron withdrawal by the C=N bond, similar to other imines (pKa ~7–9).
Solubility and Lipophilicity
Pharmaceutical and Coordination Chemistry
- Ethylamine derivatives are intermediates in drug synthesis (e.g., phenylethylamines) .
- Imines serve as ligands in coordination complexes (e.g., ruthenium catalysts in ). The butylpentylidene group may enhance metal-binding selectivity compared to simpler imines.
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | C=N Bond Length (Å) | pKa | Water Solubility |
|---|---|---|---|---|---|
| Ethylamine | C₂H₅NH₂ | 45.09 | N/A | 10.71 | High |
| Ethylamine, N-(1-butylpentylidene)- | C₉H₁₉N | ~127.23* | ~1.26–1.29 | ~8–9 | Low |
| N-(1-butylpentylidene)methylamine | C₈H₁₇N | 127.23 | N/A | N/A | Low |
| N-Butyl-tert-butylamine | C₈H₁₉N | 129.24 | N/A | ~10 | Moderate |
*Estimated based on methylamine analog ().
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